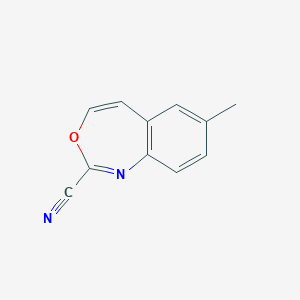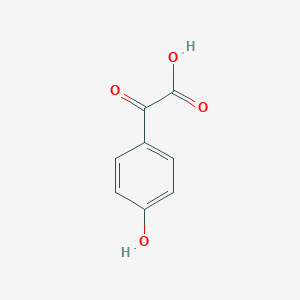
Iodine I-123
Vue d'ensemble
Description
Iodine-123 (I-123) is a radioisotope of iodine that is commonly used in diagnostic medicine. It is a gamma emitter with a half-life of 13.2 hours, making it ideal for imaging studies that require a short-lived radioactive tracer. I-123 is used in a variety of applications, including thyroid imaging, brain imaging, and cardiac imaging. In
Mécanisme D'action
Iodine I-123 emits gamma radiation, which can be detected by specialized imaging equipment. When injected into the body, Iodine I-123 is taken up by the thyroid gland, brain, or heart, depending on the imaging study being performed. The gamma radiation emitted by Iodine I-123 is then detected by the imaging equipment, which creates an image of the area being studied.
Biochemical and Physiological Effects
Iodine I-123 is a radioactive tracer and does not have any direct biochemical or physiological effects on the body. It is rapidly eliminated from the body through urine and feces.
Avantages Et Limitations Des Expériences En Laboratoire
Iodine I-123 has several advantages for use in lab experiments. It has a short half-life, which allows for rapid imaging studies. It is also a gamma emitter, which makes it easy to detect with specialized imaging equipment. However, Iodine I-123 has some limitations for lab experiments. It requires specialized imaging equipment, which can be expensive and not widely available. It also has a short half-life, which limits the amount of time available for imaging studies.
Orientations Futures
There are several potential future directions for Iodine I-123 research. One area of interest is the development of new imaging techniques that can more accurately detect and diagnose thyroid cancer. Another area of interest is the use of Iodine I-123 in brain imaging studies to evaluate neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for the development of new radiopharmaceuticals that incorporate Iodine I-123 for use in diagnostic imaging studies.
Applications De Recherche Scientifique
Iodine I-123 is primarily used in diagnostic medicine for imaging studies. Its most common application is in thyroid imaging, where it is used to evaluate thyroid function and detect thyroid cancer. Iodine I-123 is also used in brain imaging studies to evaluate cerebral blood flow and metabolism. In cardiac imaging, Iodine I-123 is used to evaluate myocardial perfusion and function.
Propriétés
Numéro CAS |
15715-08-9 |
|---|---|
Nom du produit |
Iodine I-123 |
Formule moléculaire |
HI |
Poids moléculaire |
123.9136 g/mol |
Nom IUPAC |
iodane |
InChI |
InChI=1S/HI/h1H/i1-4 |
Clé InChI |
XMBWDFGMSWQBCA-AHCXROLUSA-N |
SMILES isomérique |
[123IH] |
SMILES |
I |
SMILES canonique |
I |
Synonymes |
Iodine123 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

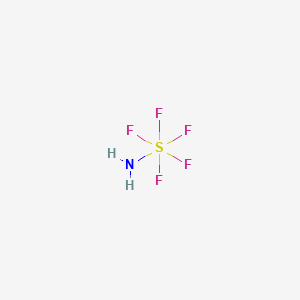





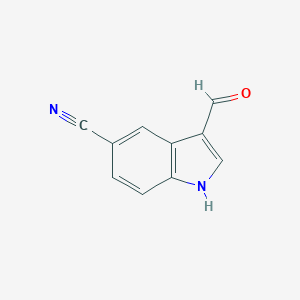
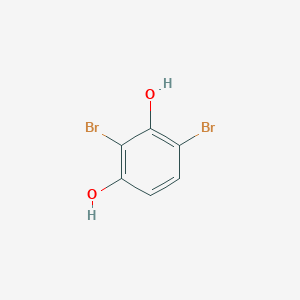
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
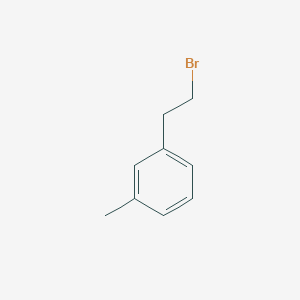
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
